

Prinomastat in the Crosshairs: A Comparative Analysis of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

Prinomastat (AG3340), a selective inhibitor of matrix metalloproteinases (MMPs), once held promise as a novel anti-cancer agent. By targeting MMPs, enzymes crucial for tumor invasion, metastasis, and angiogenesis, **Prinomastat** was investigated in a series of clinical trials across various cancer types. This guide provides a comprehensive cross-study comparison of available clinical trial data for **Prinomastat**, offering an objective look at its performance against placebos and the standard of care at the time.

Quantitative Data Summary

The clinical development of **Prinomastat** included Phase III trials in advanced non-small cell lung cancer (NSCLC) and hormone-refractory prostate cancer, as well as a Phase II trial in newly diagnosed glioblastoma multiforme (GBM). Here, we summarize the key quantitative outcomes from these studies.

Table 1: Phase III Trial of Prinomastat in Advanced Non-Small Cell Lung Cancer (NSCLC)



Endpoint	Prinomastat + Chemotherapy (n=181)	Placebo + Chemotherapy (n=181)	P-value
Median Overall Survival	11.5 months	10.8 months	0.82[1][2][3]
1-Year Survival Rate	43%	38%	0.45[1][2][3]
Median Progression- Free Survival	6.1 months	5.5 months	0.11[1][2][3]
Overall Response Rate	27%	26%	0.81[2][3]
Treatment Interruption due to Toxicity	38%	12%	-

Table 2: Phase II Trial of Prinomastat in Glioblastoma

Multiforme (GBM)

Endpoint	Prinomastat + Temozolomide (n=43)	Placebo + Temozolomide (n=43)
Median Survival	12 months	15 months
Progression-Free Survival	4.5 months	6.3 months
1-Year Survival Rate	44%	58%
Moderate Musculoskeletal Toxicity	55%	20%

Discontinued Phase III Trial in Hormone-Refractory Prostate Cancer

A Phase III clinical trial of **Prinomastat** in combination with standard chemotherapy for advanced hormone-refractory prostate cancer was initiated. However, the trial was halted prematurely due to a lack of observed efficacy. Detailed quantitative data from this trial were not formally published.



Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below.

Phase III NSCLC Trial Protocol

- Objective: To determine the effect of Prinomastat on the survival of patients with advanced NSCLC when combined with gemcitabine-cisplatin chemotherapy.[1][2]
- Patient Population: Chemotherapy-naive patients with Stage IIIB with T4 primary tumor,
 Stage IV, or recurrent NSCLC.[2][3]
- Treatment Regimen:
 - Experimental Arm: Prinomastat (15 mg orally twice daily) continuously, in combination with gemcitabine (1,250 mg/m² on days 1 and 8) and cisplatin (75 mg/m² on day 1) every 21 days for up to six cycles.[1]
 - Control Arm: Placebo orally twice daily with the same chemotherapy regimen.[1]
- · Primary Endpoint: Overall survival.
- Secondary Endpoints: Progression-free survival, response rate, duration of response, and 1year survival.
- Statistical Analysis: The trial was designed with a planned sample size of 420 patients to detect a specific improvement in overall survival.[1][3] Efficacy analyses were based on the intent-to-treat population. Survival distributions were estimated using the Kaplan-Meier method and compared using the log-rank test.

Phase II GBM Trial Protocol (NCT00004200)

- Objective: To compare the one-year survival rate and progression-free survival of patients with newly diagnosed glioblastoma multiforme treated with **Prinomastat** or placebo in combination with temozolomide following radiotherapy.[4]
- Patient Population: Patients with newly diagnosed glioblastoma multiforme who had undergone surgery and radiation therapy.



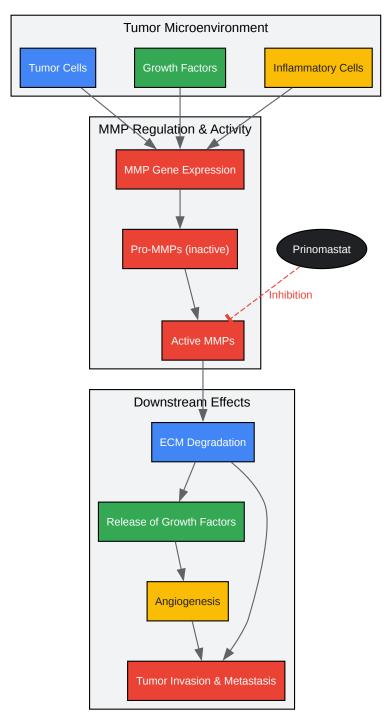
- Treatment Regimen:
 - Experimental Arm: Prinomastat (25 mg orally twice daily) in combination with temozolomide (200 mg/m²/day for 5 days every 28 days).
 - Control Arm: Placebo orally twice daily with the same temozolomide regimen.
- Primary Endpoints: One-year survival rate and progression-free survival.[4]
- Secondary Endpoints: Safety and quality of life.[4]

Signaling Pathways and Experimental Workflows Mechanism of Action: MMP Inhibition

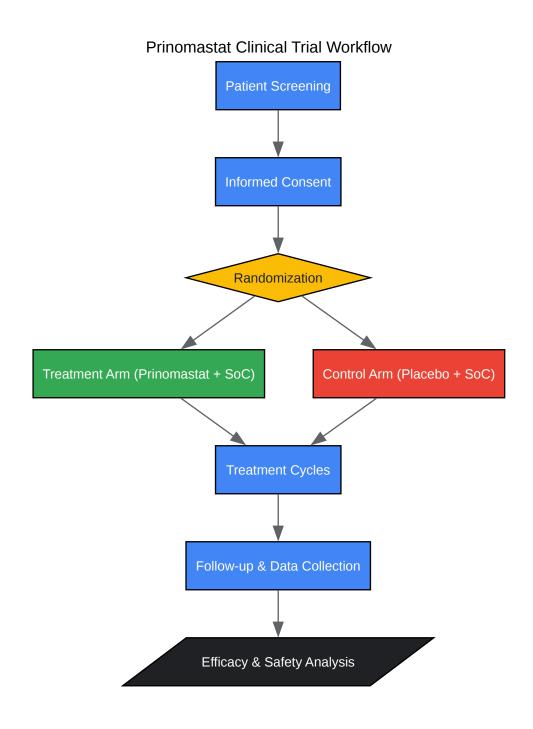
Prinomastat functions as a potent and selective inhibitor of several matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1] In the context of cancer, MMPs are involved in several key processes that promote tumor progression.



Prinomastat's Mechanism of Action







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References

- 1. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
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